molecular formula C11H13ClO3S B2880074 3-(Benzyloxy)cyclobutane-1-sulfonyl chloride CAS No. 1303510-64-6

3-(Benzyloxy)cyclobutane-1-sulfonyl chloride

Cat. No.: B2880074
CAS No.: 1303510-64-6
M. Wt: 260.73
InChI Key: AUYZABLHRWXAHI-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-(Benzyloxy)cyclobutane-1-sulfonyl chloride typically involves the reaction of cyclobutane derivatives with benzyloxy groups and sulfonyl chloride. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

3-(Benzyloxy)cyclobutane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Benzyloxy)cyclobutane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the modification of biological molecules for research purposes.

    Medicine: It may be involved in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)cyclobutane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar compounds to 3-(Benzyloxy)cyclobutane-1-sulfonyl chloride include other sulfonyl chlorides and cyclobutane derivatives. These compounds share similar reactivity but may differ in their specific applications and reaction conditions. Some examples of similar compounds are:

These compounds highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.

Properties

IUPAC Name

3-phenylmethoxycyclobutane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3S/c12-16(13,14)11-6-10(7-11)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYZABLHRWXAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1S(=O)(=O)Cl)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303510-64-6
Record name 3-(benzyloxy)cyclobutane-1-sulfonyl chloride
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